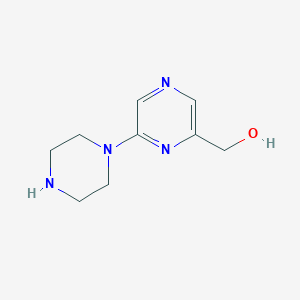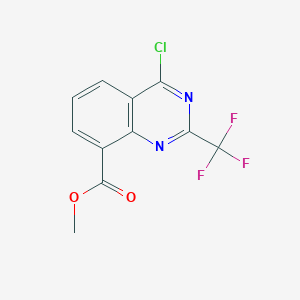
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 8-position of the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(trifluoromethyl)quinazoline, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and esterification is typically carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis will produce the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylquinazoline: Similar structure but lacks the trifluoromethyl and carboxylate groups.
2-Chloro-4-(trifluoromethyl)quinazoline: Similar but lacks the carboxylate group.
4-Chloro-2-(trifluoromethyl)quinoline: Similar but has a quinoline instead of a quinazoline ring.
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylate ester group can be hydrolyzed to release the active carboxylic acid .
Propiedades
Fórmula molecular |
C11H6ClF3N2O2 |
|---|---|
Peso molecular |
290.62 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-(trifluoromethyl)quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-19-9(18)6-4-2-3-5-7(6)16-10(11(13,14)15)17-8(5)12/h2-4H,1H3 |
Clave InChI |
RZNRNMRVRXKNDK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


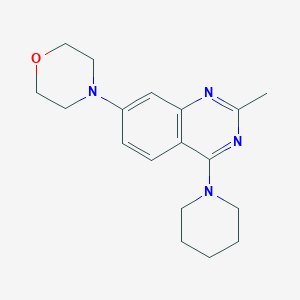

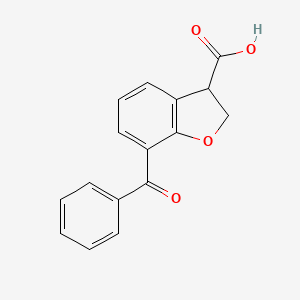


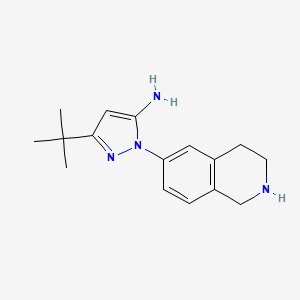
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
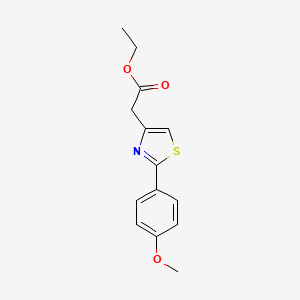
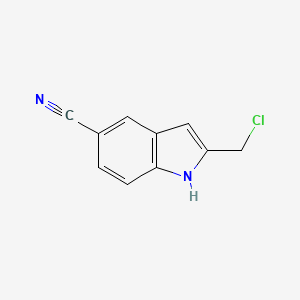
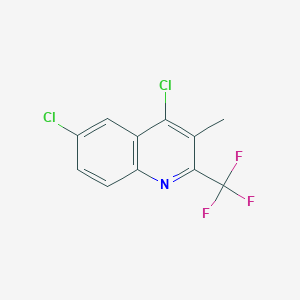
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)
